molecular formula C22H27NO2 B5773151 4-benzyl-1-(4-isopropoxybenzoyl)piperidine

4-benzyl-1-(4-isopropoxybenzoyl)piperidine

Cat. No.: B5773151
M. Wt: 337.5 g/mol
InChI Key: XPPLAVLWWRXSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-(4-isopropoxybenzoyl)piperidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications as a therapeutic agent. This compound is a piperidine derivative and belongs to the class of compounds known as benzylpiperidines.

Scientific Research Applications

4-benzyl-1-(4-isopropoxybenzoyl)piperidine has been found to have potential applications in various scientific research areas. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as an antidepressant and anxiolytic agent. The compound has shown promising results in preclinical studies, and further research is needed to explore its therapeutic potential.

Mechanism of Action

The exact mechanism of action of 4-benzyl-1-(4-isopropoxybenzoyl)piperidine is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. The compound has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have significant biochemical and physiological effects. It has been found to reduce inflammation, alleviate pain, and decrease anxiety and depression-like behaviors in animal models. The compound has also been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-benzyl-1-(4-isopropoxybenzoyl)piperidine in lab experiments is its availability. The compound can be synthesized on a large scale, making it readily available for scientific research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions that can be explored with 4-benzyl-1-(4-isopropoxybenzoyl)piperidine. One area of research that can be explored is its potential use as a therapeutic agent for the treatment of anxiety and depression. The compound has shown promising results in preclinical studies, and further research is needed to explore its efficacy and safety in clinical trials. Another area of research that can be explored is its potential use as an anticonvulsant agent. The compound has shown anticonvulsant effects in animal models, and further research is needed to explore its potential as a treatment for epilepsy. Additionally, the compound can be further optimized to improve its solubility and bioavailability, making it a more effective therapeutic agent.

Synthesis Methods

The synthesis of 4-benzyl-1-(4-isopropoxybenzoyl)piperidine involves the reaction of 4-isopropoxybenzoyl chloride with benzylpiperidine in the presence of a suitable base. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized to produce the compound on a large scale, making it readily available for scientific research.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-17(2)25-21-10-8-20(9-11-21)22(24)23-14-12-19(13-15-23)16-18-6-4-3-5-7-18/h3-11,17,19H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPLAVLWWRXSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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